Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate
CAS No.: 73824-25-6
Cat. No.: VC2328644
Molecular Formula: C11H11NO3S
Molecular Weight: 237.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73824-25-6 |
|---|---|
| Molecular Formula | C11H11NO3S |
| Molecular Weight | 237.28 g/mol |
| IUPAC Name | ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate |
| Standard InChI | InChI=1S/C11H11NO3S/c1-2-14-10(13)7-16-11-12-8-5-3-4-6-9(8)15-11/h3-6H,2,7H2,1H3 |
| Standard InChI Key | PNLSMEXGDDKKDY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CSC1=NC2=CC=CC=C2O1 |
| Canonical SMILES | CCOC(=O)CSC1=NC2=CC=CC=C2O1 |
Introduction
Chemical Identity and Structure
Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate consists of a benzoxazole heterocyclic core with a sulfanyl acetate side chain. The compound features an ethyl ester terminus that contributes to its lipophilicity and potential for various chemical transformations.
Identification Data
The compound can be identified through various chemical identifiers as presented in Table 1.
Table 1: Chemical Identification Data
| Parameter | Value |
|---|---|
| Chemical Name | Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate |
| CAS Registry Number | 73824-25-6 |
| Molecular Formula | C₁₁H₁₁NO₃S |
| Molecular Weight | 237.28 g/mol |
| PubChem CID | 749602 |
| VCID | VC2328644 |
| Exact Mass | 237.04600 |
The compound has several synonyms in scientific literature, including:
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Ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate
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Acetic acid, (2-benzoxazolylthio)-, ethyl ester
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Ethyl 2-(benzo[d]oxazol-2-ylthio)acetate
Structural Representation
The chemical structure of ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate features a benzoxazole ring structure with a sulfanyl acetate group attached at the 2-position. This structural arrangement is responsible for its chemical reactivity and potential biological activity.
Table 2: Structural Identifiers
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C11H11NO3S/c1-2-14-10(13)7-16-11-12-8-5-3-4-6-9(8)15-11/h3-6H,2,7H2,1H3 |
| Standard InChIKey | PNLSMEXGDDKKDY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CSC1=NC2=CC=CC=C2O1 |
| Canonical SMILES | CCOC(=O)CSC1=NC2=CC=CC=C2O1 |
The compound's structural components include a benzoxazole ring system (containing both oxygen and nitrogen atoms in a fused heterocyclic structure), a sulfanyl bridge, and an ethyl acetate group.
Physical and Chemical Properties
Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate possesses distinct physicochemical properties that influence its behavior in various chemical and biological systems.
Physicochemical Properties
Table 3: Physicochemical Properties
| Property | Value |
|---|---|
| Physical State | Not specifically reported in literature |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
| Polar Surface Area (PSA) | 77.63000 |
| LogP | 2.48300 |
The compound's LogP value of 2.48 indicates moderate lipophilicity, suggesting potential for penetration through biological membranes . This property is significant for potential pharmaceutical applications as it affects absorption, distribution, and bioavailability.
Spectral Characteristics
While comprehensive spectral data specific to ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is limited in the available literature, spectroscopic methods such as IR, NMR, and mass spectrometry are typically used for characterization of such compounds.
Based on structural analogs, expected spectral characteristics would include IR absorptions for C=O stretching (around 1730-1740 cm⁻¹), C-O stretching (1200-1250 cm⁻¹), and C=N stretching (1550-1650 cm⁻¹) attributable to the benzoxazole moiety .
Synthesis Methods
Several approaches have been documented for the synthesis of ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate and structurally related compounds.
Conventional Synthesis
The most common synthetic route involves the reaction of 2-mercapto benzoxazole with ethyl haloacetates in the presence of a base, typically potassium carbonate, in an appropriate solvent such as dimethylformamide (DMF).
The general synthetic scheme involves:
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Preparation of 2-mercapto benzoxazole from 2-aminophenol and carbon disulfide in the presence of potassium hydroxide
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Reaction of the 2-mercapto benzoxazole with ethyl haloacetate (typically ethyl chloroacetate or ethyl bromoacetate) in the presence of potassium carbonate
The synthetic reaction can be represented as:
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2-aminophenol + CS₂ + KOH → potassium 1,3-benzoxazole-2-thiolate → 1,3-benzoxazole-2-thiol
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1,3-benzoxazole-2-thiol + ethyl haloacetate + K₂CO₃ → ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate
The reaction typically proceeds at room temperature or under reflux conditions for several hours, with yields ranging from 35-60% depending on reaction conditions .
Alternative Synthesis Methods
Drawing from research on similar compounds, alternative synthesis methods may include:
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Microwave-Assisted Synthesis:
This method involves irradiating a mixture of 2-mercaptobenzoxazole, potassium carbonate, and ethyl chloroacetate under microwave conditions, which can significantly reduce reaction time from hours to minutes while potentially improving yields . -
Ultrasound-Assisted Synthesis:
Ultrasonic irradiation can be employed to enhance reaction efficiency through acoustic cavitation. This method typically involves subjecting a mixture of 2-mercaptobenzoxazole, potassium carbonate, and ethyl chloroacetate to ultrasound treatment for approximately 15 minutes .
These greener techniques offer advantages over conventional methods including reduced reaction time, improved yields, and environmentally friendly conditions .
Chemical Reactivity and Transformations
Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate contains several reactive functional groups that enable various chemical transformations.
Ester Hydrolysis
The ethyl ester group can undergo hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, which serves as an important intermediate for further functionalization.
Derivatization
The compound can be modified at multiple sites:
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Benzoxazole Ring Modification:
Substitution at various positions of the benzoxazole ring can yield derivatives with altered physical and biological properties. -
Ester Transformation:
The ethyl ester moiety can be converted to other functional groups such as amides, hydrazides, or hydroxamic acids, potentially yielding compounds with enhanced biological activity . -
Sulfanyl Oxidation:
The sulfanyl (thioether) linkage can be oxidized to the corresponding sulfoxide or sulfone, as observed in related compounds like ethyl 2-(1,3-benzothiazol-2-ylsulfinyl)acetate .
Related Compounds and Structural Analogs
Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate belongs to a broader family of heterocyclic compounds with similar structural features.
Benzothiazole Analogs
Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is a close structural analog where the oxygen in the oxazole ring is replaced by sulfur. This compound (CAS: 24044-88-0) has similar physicochemical properties but potentially different biological activities .
Complex Derivatives
More complex derivatives include compounds such as:
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Ethyl 2-[2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-1,3-thiazol-4-yl]acetate (CAS: 443655-17-2), which incorporates additional heterocyclic rings and functional groups .
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Ethyl (2-{[(1,3-benzoxazol-2-yl)sulfanyl]methyl}-1H-benzimidazol-1-yl)acetate, which combines benzoxazole and benzimidazole moieties .
Research Perspectives and Future Directions
Research on ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate and related compounds continues to evolve, with several promising directions.
Structure-Activity Relationship Studies
Further investigation into structure-activity relationships could help identify key structural features responsible for specific biological activities. Comparative molecular field analysis (CoMFA) approaches have been applied to related benzoxazole derivatives to develop predictive models for antibacterial activity .
Development of Novel Synthetic Methods
The exploration of greener and more efficient synthetic methodologies, such as microwave-assisted and ultrasound-assisted synthesis, represents an important area for future research. These methods could improve yields and reduce environmental impact .
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